REACTION_CXSMILES
|
Cl.[CH2:2]([N:4]([C:7]([O:9][CH2:10][CH:11]1[CH2:16][NH:15][CH2:14][CH2:13][NH:12]1)=[O:8])[CH2:5][CH3:6])[CH3:3].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:22](Cl)=[O:23]>>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:22]([N:12]1[CH2:13][CH2:14][N:15]([C:22](=[O:23])[C:21]2[CH:20]=[C:19]([O:18][CH3:17])[C:27]([O:28][CH3:29])=[C:26]([O:30][CH3:31])[CH:25]=2)[CH2:16][CH:11]1[CH2:10][O:9][C:7]([N:4]([CH2:5][CH3:6])[CH2:2][CH3:3])=[O:8])=[O:23] |f:0.1|
|
Name
|
2-(N,N-diethylaminocarbonyloxymethyl)piperazine hydrochloride
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)C(=O)OCC1NCCNC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N2C(CN(CC2)C(C2=CC(=C(C(=C2)OC)OC)OC)=O)COC(=O)N(CC)CC)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |